Lipophilicity (LogP) Comparison: Ethyl vs. Methyl Thioureidobenzoate
Ethyl 4-thioureidobenzoate exhibits a calculated LogP of 2.29, which is 1.16 units higher (more lipophilic) than the methyl ester analog (LogP = 1.13) . This difference translates to an approximately 14.5-fold greater octanol-water partition coefficient, indicating enhanced membrane permeability potential according to Lipinski's Rule of Five guidelines . The increased lipophilicity is directly attributable to the additional methylene unit in the ethyl ester group .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.29 |
| Comparator Or Baseline | Methyl 4-thioureidobenzoate (LogP = 1.13) |
| Quantified Difference | ΔLogP = 1.16 (14.5-fold increase in partition coefficient) |
| Conditions | Calculated LogP values (XLogP3 or similar algorithm); vendor-reported data [REFS-1, REFS-2] |
Why This Matters
Higher LogP correlates with improved passive membrane diffusion and oral bioavailability potential, making the ethyl ester a more suitable starting point for drug discovery programs targeting intracellular or CNS-penetrant compounds.
